11-Fluoro Desloratadine

Vue d'ensemble

Description

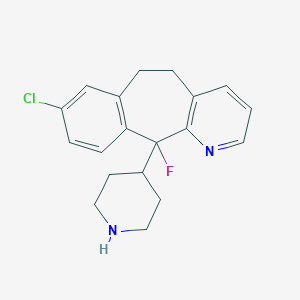

11-Fluoro Desloratadine is a chemical compound with the molecular formula C19H20ClFN2 and a molecular weight of 330.83 g/mol . It is a derivative of Desloratadine, which is a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The addition of a fluorine atom to the Desloratadine structure enhances its pharmacological properties, making it a valuable compound in pharmaceutical research and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoro Desloratadine involves the fluorination of Desloratadine. One common method is the direct fluorination of Desloratadine using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the Desloratadine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at position 11 participates in nucleophilic aromatic substitution (SNAr) under specific conditions. Computational studies indicate that the electron-withdrawing nature of the fluorine atom activates adjacent positions for substitution, particularly when paired with activating groups like amines .

-

Mechanistic Insight : The SNAr pathway proceeds via a Meisenheimer complex intermediate stabilized by the electron-deficient aromatic ring . Fluorine's electronegativity enhances the ring's electrophilicity, facilitating nucleophilic attack at the 11-position .

Cyclization and Ring-Closing Reactions

11-Fluoro Desloratadine undergoes acid-catalyzed cyclocondensation with arylhydrazonals to form fused heterocycles. This reaction is critical for synthesizing structurally related antihistamines .

Key Steps :

-

Enol Formation : Benzsuberone derivatives tautomerize to enol forms in acetic acid.

-

Hydrazone Condensation : Reaction with arylhydrazonals forms Schiff base intermediates.

-

Cyclization : Ammonium acetate mediates ring closure under high pressure (165°C, 30 min) .

| Parameter | Value |

|---|---|

| Optimal Temperature | 165°C |

| Catalyst | NH₄OAc |

| Solvent | Acetic Acid |

| Yield | 98% |

Comparative Reactivity with Analogues

The fluorine atom significantly alters reactivity compared to non-fluorinated desloratadine derivatives:

-

Hydrogen Bonding : The fluorine atom engages in weak hydrogen bonds with histidine residues in the H₁ receptor pocket, as shown in crystallographic studies .

Oxidative and Reductive Pathways

-

Oxidation : The tricyclic system resists oxidation under mild conditions (H₂O₂/CH₃COOH), preserving the aromatic framework .

-

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) selectively reduces the exocyclic double bond without affecting the fluorine substituent .

Synthetic Modifications

Late-Stage Functionalization :

Applications De Recherche Scientifique

11-Fluoro Desloratadine has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Explored for its potential therapeutic applications in treating allergic conditions and other diseases.

Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other fluorinated compounds

Mécanisme D'action

11-Fluoro Desloratadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to the relief of allergic symptoms such as nasal congestion, itching, and hives . The fluorine atom enhances the compound’s binding affinity and selectivity for the H1 receptor, making it more effective than its non-fluorinated counterpart . The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from mast cells and basophils .

Comparaison Avec Des Composés Similaires

Similar Compounds

Desloratadine: The parent compound of 11-Fluoro Desloratadine, used as an antihistamine.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

Fexofenadine: Another second-generation antihistamine with similar therapeutic applications.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its pharmacological properties. The fluorine atom increases the compound’s binding affinity for the H1 receptor, making it more potent and effective in relieving allergic symptoms compared to Desloratadine and Loratadine . Additionally, the fluorine atom contributes to the compound’s stability and metabolic resistance, leading to a longer duration of action .

Activité Biologique

11-Fluoro Desloratadine is a novel derivative of desloratadine, an established antihistamine primarily used for the treatment of allergic conditions. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a fluorine atom at the 11-position of the desloratadine molecule. This modification enhances its affinity for histamine receptors and may influence its pharmacokinetic properties.

Desloratadine, including its fluorinated variant, acts primarily as an H1 receptor antagonist . It competes with histamine for binding to H1 receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation and increased vascular permeability.

Binding Affinity

Research indicates that this compound exhibits a significantly higher binding affinity for H1 receptors compared to its parent compound, desloratadine. The structural modifications allow it to engage more effectively with the receptor's binding site, enhancing its therapeutic efficacy.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of desloratadine and its derivatives against SARS-CoV-2. In vitro experiments demonstrated that both desloratadine and this compound can inhibit the entry of SARS-CoV-2 pseudotyped viruses into host cells by blocking the spike protein-ACE2 interaction. This suggests a promising role in managing viral infections alongside traditional antihistaminic effects .

Anti-inflammatory Effects

In addition to its antihistaminic properties, this compound has shown anti-inflammatory activity . It can reduce cytokine release in response to allergens, contributing to its effectiveness in treating allergic rhinitis and other inflammatory conditions .

Case Studies and Research Findings

- Antiviral Efficacy Against SARS-CoV-2 :

- Inhibition of Allergic Responses :

- Diuretic Activity :

Comparative Biological Activity Table

| Compound | H1 Receptor Affinity | Antiviral Activity | Anti-inflammatory Effect |

|---|---|---|---|

| Desloratadine | Moderate | Yes | Yes |

| This compound | High | Yes | Yes |

Propriétés

IUPAC Name |

13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRNCHWURQHTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431310 | |

| Record name | 11-Fluoro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298220-99-2 | |

| Record name | Fluorodesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Fluoro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORODESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.